molecular formula C6H8Br2Cl2N2 B13095694 3,6-Dibromobenzene-1,2-diamine dihydrochloride

3,6-Dibromobenzene-1,2-diamine dihydrochloride

Cat. No.: B13095694
M. Wt: 338.85 g/mol
InChI Key: ZXXNVQJROPIVIO-UHFFFAOYSA-N
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Description

3,6-Dibromobenzene-1,2-diamine dihydrochloride (CAS: 69272-50-0) is a halogenated aromatic diamine derivative with the molecular formula C₆H₆Br₂N₂·2HCl and a molecular weight of approximately 338.85 g/mol. It is synthesized via the reduction of 4,7-dibromo-benzothiadiazole using NaBH₄ and CoCl₂·6H₂O under reflux conditions, followed by dihydrochloride salt formation to enhance stability . This compound is critical in organic synthesis, particularly for constructing π-extended phenazines and brominated quinoxaline derivatives, which exhibit applications in bioimaging and oxygen-sensitive room-temperature phosphorescence (RTP) materials . Its instability in the freebase form necessitates storage as the dihydrochloride salt .

Properties

Molecular Formula

C6H8Br2Cl2N2

Molecular Weight

338.85 g/mol

IUPAC Name

3,6-dibromobenzene-1,2-diamine;dihydrochloride

InChI

InChI=1S/C6H6Br2N2.2ClH/c7-3-1-2-4(8)6(10)5(3)9;;/h1-2H,9-10H2;2*1H

InChI Key

ZXXNVQJROPIVIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)N)N)Br.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromobenzene-1,2-diamine dihydrochloride typically involves the following steps :

    Reduction of Nitrobenzene: Nitrobenzene is reduced using iron and hydrochloric acid to form 1,2-diaminobenzene.

    Bromination: The 1,2-diaminobenzene is then brominated using copper(II) bromide to introduce bromine atoms at the 3rd and 6th positions, forming 3,6-dibromobenzene-1,2-diamine.

    Formation of Dihydrochloride Salt: The final step involves converting the dibromo compound into its dihydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Formation of Quinoxaline Derivatives

Reaction with glyoxal in ethanol/water under reflux conditions yields 5,8-dibromoquinoxaline , a heterocyclic compound with applications in materials science .

ConditionsReagentsYieldProduct
Reflux (3–24 h)Glyoxal (40% aqueous), EtOH22–100% 5,8-Dibromoquinoxaline

Mechanism : The amino groups undergo condensation with glyoxal’s carbonyl groups, followed by cyclization and aromatization. The reaction’s efficiency depends on stoichiometry and reaction time .

Suzuki-Miyaura Coupling

The bromine atoms participate in palladium-catalyzed cross-coupling with aryl boronic acids, enabling biaryl synthesis:

ConditionsCatalysts/ReagentsYield*Product
Pd(PPh₃)₄, K₂CO₃, DMF/H₂OAryl boronic acid>80%Bis-aryl derivatives

*Typical yields vary based on substituent electronic effects.

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.

Nucleophilic Aromatic Substitution

Bromine atoms are displaced by nucleophiles (e.g., amines, hydroxyl groups) under catalytic conditions :

ConditionsReagentsYieldProduct
CuI, K₂CO₃, DMFPrimary/secondary amines60–75%Diamino-substituted derivatives

Halogen Bonding Role : Bromine’s σ-hole (electrophilic region) enhances reactivity toward nucleophiles, as demonstrated in computational studies .

Diazotization and Azo Coupling

The primary amino groups undergo diazotization with nitrous acid, forming diazonium salts that couple with electron-rich aromatics (e.g., phenols):

ConditionsReagentsProduct
0–5°C, HONO, HClβ-NaphtholAzo dye derivatives

Application : This reaction is exploited in dye synthesis and functional material design.

Comparative Reactivity

The compound’s reactivity differs from structurally similar derivatives:

CompoundKey FeatureReactivity Contrast
3,6-DibromoanilineSingle amino groupLimited cyclization potential
3,6-Dibromobenzene-1,2-diolHydroxyl substituentsPrefers electrophilic substitution over nucleophilic pathways

Scientific Research Applications

Organic Synthesis

3,6-Dibromobenzene-1,2-diamine dihydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its bromine and amine groups allow it to participate in numerous reactions:

  • Synthesis of Dyes and Pigments : The compound is used as a precursor for synthesizing azo dyes and other colorants due to its ability to form stable bonds with other organic molecules.
  • Polymer Chemistry : It is utilized in the development of polymers for coatings and adhesives, enhancing their thermal and mechanical properties.
Application TypeDescription
Dyes and PigmentsIntermediate for azo dyes synthesis
PolymersEnhances properties in coatings and adhesives

Biological Research

The compound exhibits notable biological activity, particularly as an enzyme inhibitor:

  • Enzyme Inhibition : It has been identified as a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property makes it valuable for studying drug interactions and metabolic pathways in pharmacology.
  • Biosensor Development : Research has shown its potential use in biosensors for detecting various biomolecules, including hormones like testosterone .
Biological ActivitySignificance
Enzyme InhibitionImportant for drug metabolism studies
BiosensorsDetection of biomolecules

Material Science

In material science, this compound is explored for its role in developing advanced materials:

  • Metal-Organic Frameworks (MOFs) : Recent studies have investigated its use in creating MOFs with specific structural properties that can be tailored for gas storage or separation applications .
  • Semiconductors : The compound has been incorporated into organic semiconductor formulations, contributing to the development of electronic devices .
Material Science ApplicationDescription
Metal-Organic FrameworksTailored structures for gas applications
Organic SemiconductorsUsed in electronic device development

Case Study 1: Enzyme Inhibition Research

A study published in the Journal of the American Chemical Society explored the enzyme inhibition properties of this compound. The research demonstrated its effectiveness against cytochrome P450 enzymes, highlighting its potential utility in drug design and metabolic studies.

Case Study 2: Development of Biosensors

Another significant application was reported where a biosensor platform was developed using this compound. The sensor was designed to detect testosterone levels in biological samples, showcasing the compound's versatility beyond traditional chemical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3,6-Dibromobenzene-1,2-diamine dihydrochloride with structurally or functionally related diamine dihydrochlorides:

Table 1: Comparative Analysis of Diamine Dihydrochlorides

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Key Applications Stability
This compound C₆H₆Br₂N₂·2HCl 338.85 Br at 3,6 positions Reduction of benzothiadiazole RTP materials, bioimaging Stable as salt
1,2-Phenylenediamine dihydrochloride C₆H₁₀Cl₂N₂ 181.06 None Commercial synthesis Biochemical assays Highly stable
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride C₈H₁₂N₂O₂·2HCl 241.12 OMe at 4,5 positions Not explicitly stated Unknown (likely organic synthesis) Likely stable
N-(1-Naphthyl)ethylenediamine dihydrochloride C₁₂H₁₆Cl₂N₂ 259.17 Naphthyl group Commercial synthesis Spectrophotometry Stable
cis-cyclopentane-1,2-diamine dihydrochloride C₅H₁₂Cl₂N₂ 187.07 Cyclopentane backbone Industrial synthesis Pharmaceutical intermediates Stable

Key Differences and Insights

Structural and Electronic Effects :

  • Halogenation : The bromine atoms in this compound confer electron-withdrawing effects, reducing nucleophilicity compared to electron-rich analogs like 4,5-dimethoxybenzene-1,2-diamine dihydrochloride . This impacts reactivity in cross-coupling reactions and material synthesis .
  • Aromatic vs. Aliphatic Backbones : Cyclopentane-based diamines (e.g., cis-cyclopentane-1,2-diamine dihydrochloride) exhibit restricted conformational flexibility, making them suitable for chiral ligand design, unlike rigid aromatic systems .

Synthesis Complexity :

  • This compound requires multi-step synthesis involving bromination and reduction , whereas simpler analogs like 1,2-phenylenediamine dihydrochloride are commercially available in high purity (≥98%) .

Applications: Material Science: Brominated derivatives are pivotal in RTP materials due to heavy atom effects enhancing phosphorescence . Biochemistry: Non-halogenated diamines (e.g., 1,2-phenylenediamine dihydrochloride) are widely used in enzymatic assays and immunohistochemistry .

Stability and Handling :

  • The dihydrochloride form of 3,6-Dibromobenzene-1,2-diamine is essential for stability, whereas aliphatic diamines (e.g., cyclopentane derivatives) are inherently more stable even without salt formation .

Research Findings

  • Oxygen Sensitivity: Brominated quinoxalines derived from this compound exhibit high oxygen sensitivity (quenching efficiency >90%), outperforming non-brominated analogs .
  • Market Trends : The global market for 3,6-Dibromobenzene-1,2-diamine is projected to grow at a CAGR of 5.2% (2025–2030), driven by demand in materials science, whereas methoxy-substituted diamines dominate pharmaceutical sectors .

Biological Activity

3,6-Dibromobenzene-1,2-diamine dihydrochloride (CAS Number: 69272-50-0) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two bromine atoms and two amino groups. Its molecular formula is C₆H₆Br₂N₂·2HCl. The compound typically appears as a white to light yellow crystalline powder and is soluble in organic solvents such as ethanol and chloroform but insoluble in water.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. It has been identified as a potent inhibitor of cytochrome P450 enzymes, particularly cytochrome P450 2C9. This enzyme plays a crucial role in drug metabolism, and its inhibition can significantly affect the pharmacokinetics of co-administered drugs.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which enhances its potential therapeutic applications.

Biological Activities

Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Although limited studies have been conducted, preliminary findings suggest it may be effective against certain bacterial strains.

Anticancer Potential
There are ongoing investigations into the anticancer properties of this compound. Some studies suggest that its structural features allow it to interact with cellular targets involved in cancer proliferation and survival pathways.

Study on Antimicrobial Properties

A study published in 2022 explored the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Investigation of Cytochrome P450 Inhibition

Research conducted by Smith et al. (2023) focused on the inhibition of cytochrome P450 2C9 by this compound. The findings revealed that the compound inhibited enzyme activity by approximately 70% at a concentration of 10 µM. This inhibition could lead to increased plasma levels of drugs metabolized by this enzyme when co-administered.

Summary Table of Biological Activities

Biological Activity Mechanism/Effect Reference
AntimicrobialInhibits growth of bacteria
Cytochrome P450 InhibitionImpacts drug metabolism
Anticancer potentialInteracts with cancer cell pathways

Q & A

Q. What are the established synthetic routes for 3,6-dibromobenzene-1,2-diamine dihydrochloride, and what critical parameters influence yield?

The compound is synthesized via bromination of benzothiadiazole using HBr and molecular bromine under reflux conditions. Key parameters include:

  • Reagent stoichiometry : Excess bromine (Br₂) ensures complete di-substitution at the 3,6-positions.
  • Reaction temperature : Controlled reflux (~120°C) minimizes side reactions like over-bromination .
  • Workup : Neutralization with HCl precipitates the dihydrochloride salt, requiring careful pH adjustment to avoid decomposition. A simplified protocol is outlined below:
StepReagents/ConditionsPurpose
1HBr, Br₂, refluxBromination of benzothiadiazole
2HCl (aq.), pH ~3-4Salt formation and precipitation

Post-synthesis, purity is confirmed via melting point analysis and NMR .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • ¹H/¹³C NMR : Peaks at δ 7.66 (s, 2H) in ¹H NMR and δ 152.9 (C-Br), 132.3 (C-NH₂), and 113.9 (C-Br) in ¹³C NMR confirm the aromatic backbone and substitution pattern .
  • Elemental analysis : Verify Cl⁻ content (~28.5% for dihydrochloride) to confirm salt formation.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for synthetic applications) .

Q. What are the stability considerations for storing this compound?

  • Moisture sensitivity : Store in a desiccator with silica gel to prevent hydrolysis of the dihydrochloride salt.
  • Light sensitivity : Amber glass vials are recommended to avoid photodegradation of the aromatic amine groups.
  • Temperature : Long-term storage at –20°C under inert gas (N₂/Ar) minimizes oxidative decomposition .

Advanced Research Questions

Q. How can conflicting NMR data for 3,6-dibromobenzene-1,2-diamine derivatives be resolved in mechanistic studies?

Discrepancies in aromatic proton signals may arise from:

  • Tautomerism : The amine groups can participate in keto-enol tautomerism, altering peak splitting. Use DMSO-d₆ to stabilize enolic forms .
  • Solvent effects : Compare spectra in CDCl₃ vs. D₂O to identify solvent-induced shifts.
  • Dynamic NMR : Variable-temperature experiments can reveal rotational barriers around the C-N bonds .

Q. What strategies optimize the solubility of this compound in polar aprotic solvents for polymer synthesis?

  • Co-solvent systems : Use DMF:H₂O (9:1 v/v) to enhance solubility via hydrogen bonding.
  • Ionic liquids : Imidazolium-based solvents (e.g., [BMIM][PF₆]) improve dissolution at elevated temperatures (60–80°C) .
  • Sonication : Ultrasonic treatment for 10–15 minutes disrupts crystalline lattice forces .

Q. How does this compound function as a precursor in electrochromic polymer synthesis?

The diamine serves as a monomer for benzimidazole-containing polymers via condensation with aldehydes or ketones. Key steps:

  • Polymerization : React with 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde under acidic conditions to form donor-acceptor conjugated polymers.
  • Electrochemical tuning : Bromine substituents enhance electron-withdrawing effects, reducing bandgap (Eg ~1.8 eV) for near-infrared electrochromism .

Q. What analytical methods address contradictory purity assessments in batch-to-batch synthesis?

  • Cross-validation : Combine HPLC, NMR, and mass spectrometry to detect trace impurities (e.g., mono-brominated byproducts).
  • X-ray crystallography : Resolve structural ambiguities caused by isomorphic salts or hydration states .
  • Thermogravimetric analysis (TGA) : Quantify residual solvents (<0.5% w/w) that may skew elemental analysis .

Q. What safety protocols are critical when handling this compound in biological assays?

  • Toxicity mitigation : Use gloveboxes for weighing due to potential respiratory sensitization (similar to o-phenylenediamine derivatives) .
  • Waste disposal : Neutralize with NaHCO₃ before discarding to avoid releasing HBr gas.
  • PPE : Nitrile gloves and lab coats are mandatory; avoid latex due to permeability .

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